![molecular formula C37H66O8 B1245254 (2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
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Overview
Description
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one is a natural product found in Annona mucosa, Annona sylvatica, and Annona purpurea with data available.
Scientific Research Applications
Antioxidant Properties
The compound has shown potential in the field of antioxidants. Manfredini et al. (2000) explored molecular combinations of antioxidants, focusing on ascorbic acid and the pharmacophore of alpha-tocopherol, which are structurally related to the compound . They found that these combinations displayed potent antioxidant effects, surpassing the individual effects of synthetic alpha-tocopherol analogues and natural alpha-tocopherol or ascorbic acid. This suggests a potential application for our compound in the prevention of free radical damage, relevant in various pathological events (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Application in Synthesis of Complex Molecules
The compound's structure lends itself to the synthesis of complex molecular structures. Meilert et al. (2004) demonstrated the use of similar compounds in the synthesis of C15 polyketide spiroketals with high stereo- and enantioselectivity. These findings are crucial for the synthesis of complex molecules, potentially useful in pharmaceutical applications (Meilert, Pettit, & Vogel, 2004).
Natural Product Synthesis
Pimenta et al. (2005) isolated a novel acetogenin, structurally related to the compound, from Rollinia laurifolia. This highlights the relevance of such structures in the synthesis and study of natural products, particularly in the field of bioactive compounds (Pimenta, Nascimento, & Boaventura, 2005).
Application in Stereoselective Synthesis
The compound's stereocenter configuration is useful in stereoselective synthesis. Gerber and Vogel (2001) utilized similar structures for the synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, demonstrating the potential of such compounds in creating stereochemically complex molecules (Gerber & Vogel, 2001).
Cytotoxicity in Cancer Cell Lines
Yuan et al. (2009) studied new polyketides from endophytic Diaporthe sp. XZ-07, closely related to the compound , for their cytotoxicity toward various human cancer cell lines. This research indicates the potential of such compounds in the development of cancer therapeutics (Yuan, Yuan, Lin, Zhao, Ma, Huang, & Shen, 2009).
Facile Synthesis for Medicinal Chemistry
Pan et al. (2015) reported a six-step process for synthesizing a compound structurally similar to ours. This research is significant in medicinal chemistry, where such compounds may serve as intermediates in drug synthesis (Pan, Xu, Huang, Yu, & Liu, 2015).
properties
Product Name |
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31-,32-,33-,34-,35+,36-/m0/s1 |
InChI Key |
HKMBLJVHVBJAIH-CGFIXGQLSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
synonyms |
sylvaticin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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